2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.: 879034-73-8
VCID: VC2025088
InChI: InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11)
SMILES: CC1=C(N=C2N=C(NN2C1=O)N)C
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS No.: 879034-73-8

Cat. No.: VC2025088

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 879034-73-8

Specification

CAS No. 879034-73-8
Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
IUPAC Name 2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11)
Standard InChI Key VFXLDXXGTGVXAX-UHFFFAOYSA-N
SMILES CC1=C(N=C2N=C(NN2C1=O)N)C
Canonical SMILES CC1=C(N=C2N=C(NN2C1=O)N)C

Introduction

Physical and Chemical Properties

The physical and chemical properties of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one

PropertyValueReference
CAS Registry Number879034-73-8
Molecular FormulaC₇H₉N₅O
Molecular Weight179.18 g/mol
IUPAC Name2-amino-5,6-dimethyl-1H- triazolo[1,5-a]pyrimidin-7-one
Standard InChIInChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11)
Standard InChIKeyVFXLDXXGTGVXAX-UHFFFAOYSA-N
Canonical SMILESCC1=C(N=C2N=C(NN2C1=O)N)C
Physical FormSolid
Storage TemperatureRoom Temperature (RT)
Typical Purity95%
Predicted Density1.69±0.1 g/cm³
Predicted Boiling Point302.3±25.0 °C
Predicted pKa2.04±0.60

The compound possesses a fused heterocyclic system with high nitrogen content, which contributes to its potential hydrogen-bonding capabilities and biological interactions. The presence of methyl groups at positions 5 and 6 likely enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems.

Synthesis Methods

Several methods have been reported for the synthesis of triazolopyrimidine derivatives, with certain approaches particularly suitable for the preparation of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one.

General Synthetic Route

One common synthetic approach for triazolopyrimidines involves the cyclization of appropriate precursors under specific conditions. For 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one and related compounds, the synthesis typically involves a reaction between 3,5-diamino-1,2,4-triazole derivatives and appropriate β-dicarbonyl compounds .

Structural Characterization

Molecular Structure

The structure of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one features a bicyclic system with a triazole ring fused to a pyrimidine ring. The compound contains an amino group at position 2, methyl groups at positions 5 and 6, and a carbonyl group at position 7, creating a 7(4H)-one moiety.

Structure-Activity Relationships and Related Compounds

Structural Analogs

Several structural analogs of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one have been reported, including:

  • 2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • 2-Amino-5,6-dimethoxy-4H,7H- triazolo[1,5-a]pyrimidin-7-one

  • 5,7-dimethoxy- triazolo[1,5-a]pyrimidin-2-amine

Structure-Activity Relationships

Studies on triazolopyrimidine derivatives have revealed several structure-activity relationship (SAR) patterns:

  • The amino group at position 2 appears to be critical for certain biological activities, particularly in receptor binding studies

  • Modifications at positions 5 and 6 can significantly influence receptor selectivity and binding affinity. For instance, in CCR2/CCR5 studies, it was observed that small aliphatic groups at specific positions were better tolerated in CCR5 binding, while larger groups improved selectivity toward CCR2

  • In some triazolopyrimidine derivatives, the presence of a primary amino group at position 2, combined with appropriate substituents at other positions, has been associated with enhanced receptor activity profiles

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